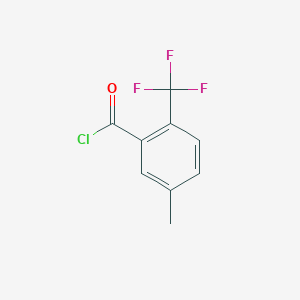

5-Methyl-2-(trifluoromethyl)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-Methyl-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 5-Methyl-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The excess thionyl chloride is then removed by distillation under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure efficient production and purification of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia, primary amines, or alcohols are used under mild to moderate conditions.

Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Alcohols: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

Applications De Recherche Scientifique

Applications in Agrochemicals

The primary application of 5-Methyl-2-(trifluoromethyl)benzoyl chloride is as an intermediate in the synthesis of agrochemical products. The trifluoromethyl moiety is known to enhance herbicidal and fungicidal properties, making it valuable in the development of crop protection agents.

Case Studies:

- Fungicides : Compounds derived from this compound have been utilized in the formulation of novel fungicides that target specific plant pathogens. For instance, derivatives have shown efficacy against Pseudoperonospora cubensis, a significant pathogen affecting cucumbers and melons.

- Herbicides : Research indicates that derivatives can exhibit selective herbicidal activity against various grass species, contributing to more sustainable agricultural practices by minimizing crop damage while effectively controlling weeds.

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a building block for synthesizing bioactive compounds with potential therapeutic effects.

Case Studies:

- Anticancer Agents : Studies have reported that derivatives of this compound can inhibit the proliferation of cancer cells, showcasing potential as anticancer agents. For example, compounds synthesized from this benzoyl chloride have been tested against pancreatic cancer cell lines, demonstrating significant inhibitory effects.

- Veterinary Medicine : The compound has also been explored for its applications in veterinary medicine, particularly in developing drugs that target specific diseases in livestock.

Research Findings and Insights

Recent research highlights the increasing importance of fluorinated compounds like this compound in drug discovery and agricultural innovation. The incorporation of fluorine into organic molecules often leads to improved biological activity and stability.

Key Insights:

- The unique properties imparted by the trifluoromethyl group can enhance solubility and bioavailability, critical factors in both agrochemical efficacy and pharmaceutical performance.

- Ongoing studies aim to explore further applications and optimize synthetic routes to increase yield and reduce environmental impact during production.

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds | Research Findings |

|---|---|---|---|

| Agrochemicals | Herbicides | Fluazifop | Effective against specific grass species |

| Fungicides | Fluopicolide | Targets Pseudoperonospora cubensis | |

| Pharmaceuticals | Anticancer Agents | Various derivatives | Significant inhibition of pancreatic cancer cells |

| Veterinary Medicine | Fluazuron | Effective against ticks and mites |

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Bis(trifluoromethyl)benzyl chloride

- 3,5-Bis(trifluoromethyl)benzoyl chloride

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

- 3-(Trifluoromethyl)benzoyl chloride

- 4-(Trifluoromethyl)benzoyl chloride

Uniqueness

5-Methyl-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .

Activité Biologique

5-Methyl-2-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a trifluoromethyl group, has implications for enhancing biological efficacy and selectivity in various applications, particularly in the field of cancer therapy and as an antiparasitic agent.

- Molecular Formula : C9H6ClF3O

- Molecular Weight : 222.59 g/mol

- Chemical Structure : The compound contains a benzoyl moiety with a methyl and a trifluoromethyl substituent, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives, which demonstrate various pharmacological effects. Notably, its analogs have shown promising results in inhibiting cell proliferation in cancer models and targeting specific parasites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| BPU | 8.47 ± 0.18 | MCF-7 |

| Tamoxifen | N/A | MCF-7 |

The compound's mechanism involves the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor metastasis and angiogenesis . Molecular docking studies reveal strong binding affinities, suggesting that modifications to the trifluoromethyl group can enhance therapeutic efficacy.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that certain derivatives exhibit selective inhibition of T. brucei growth while maintaining low toxicity to mammalian cells:

| Compound | IC50 (T. brucei) | IC50 (HEK293) | Selective Index |

|---|---|---|---|

| Compound 25 | 200 nM | >100 µM | >500 |

The selective index is calculated by dividing the IC50 values for mammalian cells by those for T. brucei, indicating the potential for developing selective treatments that minimize harm to host cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various analogs of this compound. The introduction of different functional groups at specific positions on the benzene ring significantly affects both anticancer and antiparasitic activities:

- Trifluoromethyl Substitution : Enhances potency against both cancer and parasitic cells.

- Methyl Group Positioning : The placement of methyl groups influences selectivity; ortho-substituted analogs generally show improved activity against T. brucei compared to meta or para substitutions .

Case Studies

- Anticancer Study : A study involving the compound BPU demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 of 8.47 µM after 72 hours, outperforming standard treatments like Tamoxifen .

- Antiparasitic Study : Compound 25 was shown to effectively inhibit tubulin polymerization in T. brucei, leading to reduced cell proliferation at concentrations as low as 200 nM while sparing human kidney cells .

Propriétés

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-2-3-7(9(11,12)13)6(4-5)8(10)14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYKRETVOYIKLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.